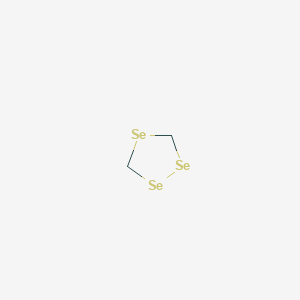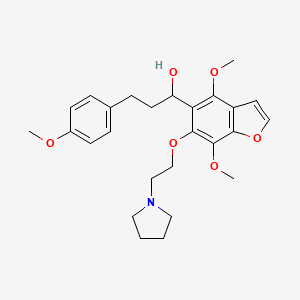
Potassium nitriditrioxoosmate(VIII)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium nitriditrioxoosmate(VIII) is a chemical compound with the formula K(NO₃)Os It is a complex compound containing potassium, nitrogen, oxygen, and osmium
準備方法
Synthetic Routes and Reaction Conditions: Potassium nitriditrioxoosmate(VIII) can be synthesized through a series of chemical reactions involving potassium salts and osmium compounds. One common method involves the reaction of potassium nitrate with osmium tetroxide under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of potassium nitriditrioxoosmate(VIII) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反応の分析
Types of Reactions: Potassium nitriditrioxoosmate(VIII) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium nitriditrioxoosmate(VIII) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands. Common reagents for substitution reactions include halides and phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state osmium compounds, while reduction reactions may yield lower oxidation state osmium compounds.
科学的研究の応用
Potassium nitriditrioxoosmate(VIII) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Industry: Potassium nitriditrioxoosmate(VIII) is used in industrial processes that require high-purity osmium compounds.
作用機序
The mechanism by which potassium nitriditrioxoosmate(VIII) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also interact with biomolecules, potentially affecting their structure and function.
類似化合物との比較
- Potassium tetroxosmate(VIII)
- Potassium hexachloroosmate(IV)
- Potassium hexacyanoosmate(III)
Comparison: Potassium nitriditrioxoosmate(VIII) is unique due to its specific combination of ligands and oxidation state. Compared to other osmium compounds, it exhibits distinct reactivity and stability, making it valuable for specific applications in research and industry.
特性
分子式 |
KNO3Os |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
potassium;azanidylidene(trioxo)osmium |
InChI |
InChI=1S/K.N.3O.Os/q+1;-1;;;; |
InChIキー |
NIDNQNVMMSFBDI-UHFFFAOYSA-N |
正規SMILES |
[N-]=[Os](=O)(=O)=O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





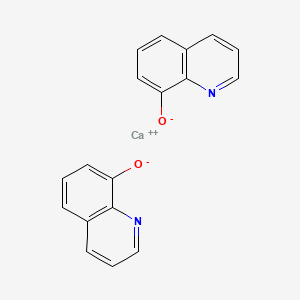


![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
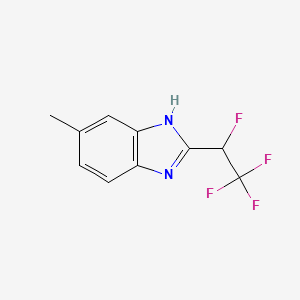
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
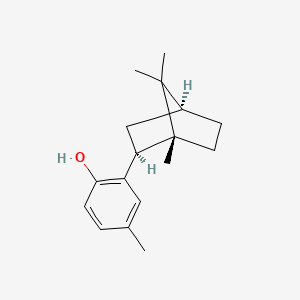
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
